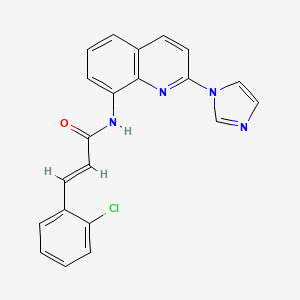

(E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide

Description

This compound belongs to the quinoline-acrylamide hybrid family, characterized by a quinoline core substituted with an imidazole moiety at the 2-position and an acrylamide linker bearing a 2-chlorophenyl group. Its synthesis typically involves coupling reactions between substituted quinoline precursors and acryloyl derivatives under controlled conditions, as seen in analogous compounds .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-imidazol-1-ylquinolin-8-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O/c22-17-6-2-1-4-15(17)9-11-20(27)24-18-7-3-5-16-8-10-19(25-21(16)18)26-13-12-23-14-26/h1-14H,(H,24,27)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQNTZPDSIMFFW-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

The biological activity of (E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Modulation : The compound could alter the expression levels of genes associated with cancer progression and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide. For example, derivatives with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| (E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide | HeLa | 0.5 |

| N,N'-1,4-butanediylbis[3-(2-chlorophenyl)acrylamide] | MCF7 | 0.8 |

| Quinoline–imidazole derivative | A549 | 0.6 |

Osteoclastogenesis Inhibition

Similar compounds have been reported to inhibit osteoclastogenesis, a critical process in bone resorption linked to osteoporosis. For instance, studies indicate that certain acrylamide derivatives can suppress the expression of osteoclast-related genes without exhibiting cytotoxic effects on osteoblasts.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that (E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide exhibits significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells.

- Mechanistic Insights : Investigations into its mechanism revealed that the compound might interfere with the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines.

- Comparative Analysis : When compared to related compounds, (E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide showed enhanced selectivity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Key Research Findings and Limitations

- Strengths: The imidazole-quinoline scaffold offers versatility for targeting fungal enzymes and cholinesterases. The 2-chlorophenyl group enhances metabolic stability .

- Contradictions: While imidazole derivatives are typically potent antifungals, some acrylamide-quinoline hybrids show stronger enzyme inhibition than antifungal activity .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(2-chlorophenyl)acrylamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 8-aminoquinoline derivatives with imidazole-containing precursors under reflux conditions (e.g., ethanol or DMF as solvents) .

- Step 2 : Coupling with 2-chlorocinnamic acid derivatives via amide bond formation, often using coupling agents like EDCI or HOBt .

- Key considerations : Temperature control (60–80°C), inert atmosphere (N₂), and purification via column chromatography (CH₂Cl₂/MeOH gradients) .

- Example protocol : A 20-hour reflux of 2-(quinolin-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid as a catalyst yielded analogous hybrids in ~65–80% purity .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and stereochemistry (e.g., trans-configuration of the acrylamide double bond) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and packing motifs (e.g., C=O bond length ~1.23 Å) .

- Purity analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., acetylcholinesterase or kinases). For example, docking scores < −7.0 kcal/mol suggest strong inhibition .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Assay standardization : Compare protocols for cell lines (e.g., MCF-7 vs. HeLa), incubation times (24–72 h), and ATP-based vs. resazurin viability assays .

- Structural analogs : Test derivatives to isolate the impact of substituents (e.g., 2-chlorophenyl vs. 3-nitrothiophene) on potency .

- Meta-analysis : Use tools like RevMan to aggregate data from ≥5 studies, applying random-effects models to account for heterogeneity .

Q. What is the evidence for the compound’s mechanism of action in apoptosis induction?

- Flow cytometry : Annexin V/PI staining quantifies early/late apoptotic cells (e.g., 25% apoptosis at 10 μM in Jurkat cells) .

- Western blotting : Measures caspase-3/9 activation and Bcl-2/Bax ratio shifts (e.g., 2-fold caspase-3 increase at 48 h) .

- ROS assays : DCFH-DA fluorescence detects oxidative stress (e.g., 1.5-fold ROS elevation in HT-29 cells) .

Key Methodological Recommendations

- Crystallography : Use SHELXL for refining high-resolution data (R-factor < 0.05) and Mercury for visualizing π-π stacking interactions .

- SAR Studies : Prioritize substituents at the quinoline C-2 and acrylamide C-3 positions for optimizing bioactivity .

- Data Reproducibility : Share raw NMR/MS files via repositories like Zenodo to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.